molecular formula C10H13N3O4 B1334249 2-(4-Methyl-2-nitrophenoxy)propanohydrazide CAS No. 588678-31-3

2-(4-Methyl-2-nitrophenoxy)propanohydrazide

Cat. No.: B1334249
CAS No.: 588678-31-3
M. Wt: 239.23 g/mol
InChI Key: RPWONXNVBJHLSQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-nitrophenoxy)propanohydrazide is a nitro-aromatic compound offered as a chemical intermediate for research and development purposes. The core structure of this molecule incorporates a hydrazide functional group, which is of significant interest in synthetic organic chemistry for the preparation of various heterocycles, including its potential use as a precursor in the synthesis of hydrazones and other nitrogen-containing compounds . The phenoxy ether linkage and the nitro group on the aromatic ring are common features in molecules studied for their electronic properties and as building blocks for more complex structures . Researchers can utilize this reagent in exploring new synthetic pathways or in the development of novel chemical entities. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-6-3-4-9(8(5-6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWONXNVBJHLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395664
Record name 2-(4-methyl-2-nitrophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588678-31-3
Record name 2-(4-Methyl-2-nitrophenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588678-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methyl-2-nitrophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide typically involves the following steps:

    Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.

    Etherification: The nitrophenol is then reacted with 2-bromopropane to form 2-(4-methyl-2-nitrophenoxy)propane.

    Hydrazinolysis: Finally, the ether compound is treated with hydrazine hydrate to yield this compound.

The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

    Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol), room temperature or mild heating.

Major Products Formed

    Reduction: 2-(4-Methyl-2-aminophenoxy)propanohydrazide.

    Substitution: Various alkylated derivatives of this compound.

    Condensation: Hydrazones with different substituents depending on the aldehyde or ketone used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has indicated that hydrazone derivatives, including 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, exhibit notable antimicrobial properties. Such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. A comprehensive review highlighted various hydrazones' ability to combat infections, which could be extended to this specific compound .

Antidyslipidemic Activity
The compound has been studied for its potential antidyslipidemic effects. It was synthesized and evaluated for its ability to modulate lipid levels in biological systems, suggesting that it could play a role in managing conditions like hyperlipidemia .

Neuroprotective Effects
Emerging studies suggest that hydrazone derivatives can stabilize ryanodine receptors, which are crucial for calcium signaling in neurons. This stabilization may help in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, indicating a therapeutic avenue for this compound .

Analytical Applications

Spectroscopic Analysis
Hydrazone derivatives are extensively utilized as analytical reagents due to their ability to form stable complexes with various metal ions. This compound can be employed in spectroscopic methods to detect and quantify metal ions in environmental samples, pharmaceuticals, and biological fluids .

Metal Ion Detection Method Sensitivity Range
Ni(II)UV-Vis Spectroscopy0.117 - 2.64 µg/mL
Zn(II)UV-Vis Spectroscopy0.163 - 1.96 µg/mL
Cu(II)UV-Vis Spectroscopy0.241 - 2.87 µg/mL

This table summarizes the detection capabilities of hydrazone derivatives, showcasing their versatility in analytical chemistry.

Material Science Applications

Corrosion Inhibition
Another significant application of this compound is as a corrosion inhibitor. Studies have shown that hydrazone compounds can effectively protect metals from corrosion in acidic and basic environments by forming protective films on metal surfaces .

Polymer Synthesis
Hydrazones can also serve as initiators in polymerization processes, leading to the development of novel polymers with desirable mechanical and thermal properties. This application is particularly relevant in the production of advanced materials for industrial use .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various hydrazone derivatives, including this compound, researchers found significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in drug development.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of this hydrazone derivative demonstrated its ability to reduce neuronal cell death in vitro under oxidative stress conditions. The study highlighted its mechanism involving the modulation of calcium ion flux through ryanodine receptors, paving the way for further research into its therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(4-Methyl-2-nitrophenoxy)propanohydrazide with structurally related phenoxypropanohydrazides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 4-CH₃, 2-NO₂ C₁₀H₁₂N₃O₄ 250.23 Potential anti-inflammatory activity
2-(4-Chlorophenoxy)propanehydrazide 4-Cl C₉H₁₁ClN₂O₂ 214.65 Intermediate for agrochemicals
2-(4-Methylphenoxy)propanohydrazide 4-CH₃ C₁₀H₁₄N₂O₂ 194.23 Synthetic precursor for heterocycles
N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide 2-Cl, 6-OCH₃ (naphthyl) C₂₁H₁₉ClN₂O₂ 366.84 Anti-inflammatory NSAID prodrug
2-(4-Isobutylphenyl)-N′-[1-(4-nitrophenyl)ethylidene]propanohydrazide 4-(CH₂CH(CH₃)₂), 4-NO₂ C₂₁H₂₅N₃O₃ 367.44 Crystal structure with trans conformation

Key Observations:

  • Steric Effects: The 4-methyl group reduces steric hindrance compared to bulkier substituents (e.g., isobutyl in ), which may improve solubility.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related hydrazides reveal critical insights into molecular packing and stability:

  • 2-(4-Isobutylphenyl)-N′-[1-(4-nitrophenyl)ethylidene]propanohydrazide (): Exhibits a trans conformation with a dihedral angle of 86.99° between aromatic rings. N–H···O hydrogen bonds form centrosymmetric dimers, stabilized by weak C–H···O interactions.
  • N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide (): Features a dihedral angle of 65.24° between naphthyl and phenyl rings. N–H···O and C–H···N bonds create chains along the b-axis.

Comparison with Target Compound: While crystallographic data for this compound are unavailable, its nitro and methyl substituents likely influence hydrogen-bonding networks.

Pharmacological Potential

Hydrazides with nitro groups demonstrate notable bioactivity:

  • Anti-inflammatory Effects: Ibuprofen-derived hydrazides (e.g., ) show reduced gastrointestinal toxicity compared to parent NSAIDs.
  • Antimicrobial Activity: Nitro-substituted hydrazides exhibit enhanced activity against Gram-positive bacteria .

The nitro group in this compound may similarly improve efficacy but requires toxicity profiling to assess safety.

Biological Activity

2-(4-Methyl-2-nitrophenoxy)propanohydrazide, with the CAS number 588678-31-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C10H12N4O3
  • Molecular Weight : Approximately 236.23 g/mol
  • Functional Groups : The compound features a hydrazide functional group, which is often associated with biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity.
  • Cellular Pathway Modulation : It influences various biochemical pathways, potentially disrupting cellular processes related to growth and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes its efficacy against various microorganisms:

MicroorganismActivity LevelReference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Pseudomonas aeruginosaLow inhibition

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against human cancer cell lines. The following table presents the anti-proliferative effects observed in various cancer cell lines:

Cell LineIC50 (μM)Activity Level
HepG-2< 25Potent
MCF-726 - 50Moderate
PC-3> 100Weak
HCT-116> 100Weak

Findings:

  • The compound exhibits potent anti-proliferative activity against HepG-2 cells, with IC50 values often below 25 μM.
  • It shows moderate effectiveness against MCF-7 cells but weak activity against PC-3 and HCT-116 cell lines.

Study on Antimicrobial Activity

A study evaluated the efficacy of various nitrophenol derivatives, including this compound, against standard pathogenic bacterial strains. Results indicated significant activity against Gram-positive bacteria and moderate effectiveness against Gram-negative strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In a comparative study involving several hydrazide derivatives, this compound was found to outperform many analogs in terms of anti-proliferative activity against HepG-2 cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves coupling 4-methyl-2-nitrophenol with propanohydrazide derivatives under reflux conditions using a polar aprotic solvent (e.g., methanol/chloroform mixture) with catalytic acetic acid. Reaction optimization can include adjusting stoichiometry (e.g., 1:1 molar ratio of precursors) and monitoring temperature (60–80°C) to improve yield .
  • Data : Typical yields range from 70–91% under optimized conditions, as observed in analogous hydrazide syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., nitro and methyl groups on the aromatic ring) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related hydrazide compounds (e.g., monoclinic crystal system with space group P21/c) .

Q. What safety protocols are critical when handling nitroaromatic intermediates during synthesis?

  • Recommendations :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Implement engineering controls (e.g., localized exhaust ventilation) to limit airborne exposure .
  • Follow waste disposal guidelines for nitro-containing compounds to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for modifying the hydrazide moiety of this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states. For example:

  • Evaluate substituent effects on the nitro group’s electrophilicity.
  • Simulate nucleophilic attack by hydrazine derivatives using software like Gaussian or ORCA .
    • Application : Predict optimal conditions for regioselective functionalization (e.g., introducing methyl or chloro substituents) .

Q. What strategies resolve contradictions in spectroscopic data for nitro-phenoxy derivatives?

  • Case Study : Discrepancies in 1^1H NMR chemical shifts (e.g., aromatic protons) may arise from solvent polarity or tautomerism. Solutions include:

  • Cross-validation with 15^{15}N NMR to confirm nitro group positioning.
  • Variable-temperature NMR to detect dynamic equilibria .
    • Data : For analogous compounds, aromatic protons typically resonate at δ 7.2–8.5 ppm in DMSO-d6 .

Q. How can the pharmacological activity of this compound be systematically evaluated?

  • Experimental Design :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli). Hydrazides often exhibit MICs in the 10–100 µg/mL range .
  • Mechanistic studies : Use fluorescence-based assays to assess enzyme inhibition (e.g., β-lactamase or urease).
  • Toxicity profiling : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC50 values .

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